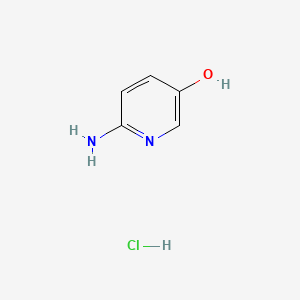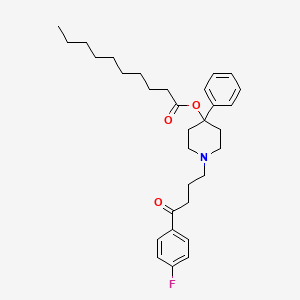
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester is an organic compound with a complex structure that includes a phosphate group and a benzyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester typically involves multi-step organic reactions. The starting materials often include 3-methyl-4-(benzyloxy)-2-buten-1-ol and a phosphorylating agent such as dimethyl chlorophosphate. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters are crucial to scale up the synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and benzyloxy derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphoric acid derivatives, while reduction could produce simpler alcohols.
Applications De Recherche Scientifique
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The benzyloxy group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol: Lacks the phosphate group, making it less reactive in phosphorylation reactions.
1-Phosphate Dimethyl Diester: Does not have the benzyloxy group, which may reduce its specificity in biological applications.
Uniqueness
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
1798428-35-9 |
|---|---|
Formule moléculaire |
C14H21O5P |
Poids moléculaire |
300.291 |
Nom IUPAC |
dimethyl [(Z)-3-methyl-4-phenylmethoxybut-2-enyl] phosphate |
InChI |
InChI=1S/C14H21O5P/c1-13(9-10-19-20(15,16-2)17-3)11-18-12-14-7-5-4-6-8-14/h4-9H,10-12H2,1-3H3/b13-9- |
Clé InChI |
LATUYHVLPBDHLV-LCYFTJDESA-N |
SMILES |
CC(=CCOP(=O)(OC)OC)COCC1=CC=CC=C1 |
Synonymes |
(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)




